molecular formula C9H6BrClN2O B13971459 7-Bromo-8-chloro-2-methoxyquinoxaline

7-Bromo-8-chloro-2-methoxyquinoxaline

Cat. No.: B13971459
M. Wt: 273.51 g/mol
InChI Key: KMVFNFFVRDHQQV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-chloro-2-methoxyquinoxaline typically involves the reaction of appropriate substituted anilines with 1,2-dicarbonyl compounds. One common method is the condensation of 7-bromo-8-chloro-2-methoxyaniline with glyoxal under acidic conditions to form the desired quinoxaline derivative .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-8-chloro-2-methoxyquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxalines, while oxidation and reduction reactions can produce quinoxaline N-oxides or reduced quinoxalines .

Mechanism of Action

The mechanism of action of 7-Bromo-8-chloro-2-methoxyquinoxaline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity . Additionally, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 7-Bromo-8-chloro-2-methoxyquinoxaline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the methoxy group, provides distinct electronic and steric properties that can affect its interactions with molecular targets and its overall pharmacological profile .

Properties

Molecular Formula

C9H6BrClN2O

Molecular Weight

273.51 g/mol

IUPAC Name

7-bromo-8-chloro-2-methoxyquinoxaline

InChI

InChI=1S/C9H6BrClN2O/c1-14-7-4-12-6-3-2-5(10)8(11)9(6)13-7/h2-4H,1H3

InChI Key

KMVFNFFVRDHQQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C2C=CC(=C(C2=N1)Cl)Br

Origin of Product

United States

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